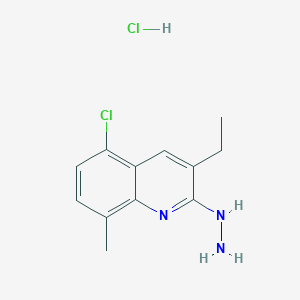![molecular formula C16H27NO3 B11845254 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one CAS No. 94329-49-4](/img/structure/B11845254.png)
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxyethoxy)-14-azadispiro[5152]pentadecan-15-one is a complex organic compound with a unique structure characterized by multiple spirocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves multiple steps. One common method includes the reaction of piperazine with piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction, the product is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a crude product. This crude product undergoes vacuum reduced pressure rectification to obtain high-purity this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient solvents and recycling of intermediates are key aspects of the industrial process .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one: A structurally similar compound with comparable properties and applications.
1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one: Another spirocyclic compound with similar chemical behavior.
Uniqueness
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
94329-49-4 |
|---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C16H27NO3/c18-11-12-20-13-15(7-3-1-4-8-15)14(19)17-16(13)9-5-2-6-10-16/h13,18H,1-12H2,(H,17,19) |
InChI Key |
FCVIFNSSGRCVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3(CCCCC3)NC2=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


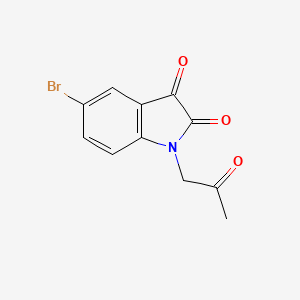
![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)
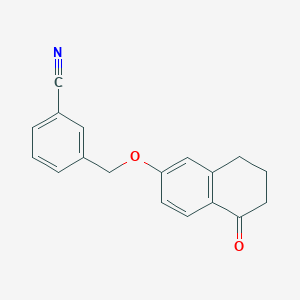
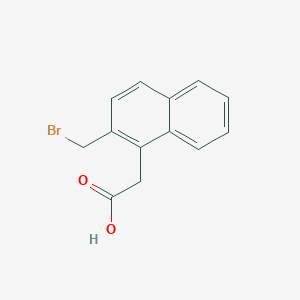
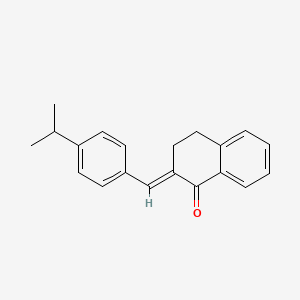


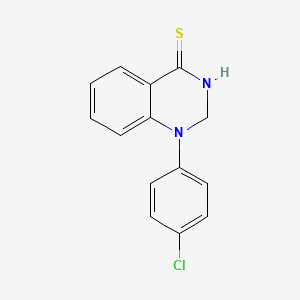
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)



